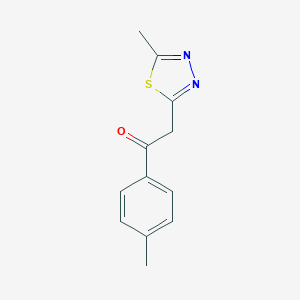![molecular formula C25H19NO3 B282102 Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP is a synthetic compound that belongs to the class of chromeno[4,3-b]pyrroles and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of MDP is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. MDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that MDP inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MDP has also been shown to reduce inflammation in animal models of arthritis and to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDP in lab experiments is its synthetic accessibility, which allows for the rapid synthesis of large quantities of the compound. MDP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MDP in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
For the study of MDP include the development of new synthetic methods, the evaluation of its potential applications in drug discovery, and the elucidation of its mechanism of action.
Synthesis Methods
MDP has been synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet–Spengler reaction. The most commonly used method for synthesizing MDP is the Hantzsch reaction, which involves the condensation of an aldehyde, an amine, and a β-ketoester. The reaction is carried out in the presence of a catalyst, such as ammonium acetate or piperidine, and yields MDP as the final product.
Scientific Research Applications
MDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MDP has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In materials science, MDP has been used as a building block for the synthesis of fluorescent dyes and as a precursor for the synthesis of metal-organic frameworks. In organic synthesis, MDP has been used as a starting material for the synthesis of various heterocyclic compounds.
properties
Molecular Formula |
C25H19NO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 1,3-diphenyl-4H-chromeno[4,3-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-28-25(27)24-22(17-10-4-2-5-11-17)20-16-29-21-15-9-8-14-19(21)23(20)26(24)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
AJYRWZRQTTZURJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4OC2)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4OC2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)









